molecular formula C7H7F2IN2O2 B2447731 [1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid CAS No. 1795426-60-6

[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid

Cat. No. B2447731
CAS RN: 1795426-60-6
M. Wt: 316.046
InChI Key: GNSBNQPATHTHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyrazole ring, a difluoroethyl group, and an iodine atom attached to the pyrazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the difluoroethyl group, and the iodine atom. The pyrazole ring is a site of aromaticity, and the difluoroethyl group and iodine atom are both electron-withdrawing, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoroethyl group could increase its lipophilicity, and the iodine atom could influence its density and melting point .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research shows that compounds similar to [1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid can be used in the synthesis of various heterocyclic compounds. For instance, one study highlighted the formation of alternative cyclic imide products from 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, which are structurally related to the compound , demonstrating the compound's potential in generating a range of heterocycles (Smyth et al., 2007).

Antimicrobial Applications

Another aspect of these compounds is their potential in antimicrobial applications. A study synthesized derivatives of 1,3,5-trisubstituted pyrazolines, closely related to the compound , and found significant antimicrobial activity, suggesting similar potential for this compound (Kumar et al., 2012).

Corrosion Inhibition

Pyrazoline derivatives, which include compounds structurally akin to this compound, have been shown to be effective corrosion inhibitors. A study demonstrated the utility of these derivatives in enhancing the corrosion resistance of mild steel in acidic environments, which could be a promising application for the compound (Lgaz et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are used in medicinal chemistry due to their ability to interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

2-[1-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c8-6(9)3-12-2-4(10)5(11-12)1-7(13)14/h2,6H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSBNQPATHTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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